molecular formula C13H26O3Si B3278786 Triethoxy(4-methylidenehex-5-en-1-yl)silane CAS No. 682743-12-0

Triethoxy(4-methylidenehex-5-en-1-yl)silane

Cat. No.: B3278786
CAS No.: 682743-12-0
M. Wt: 258.43 g/mol
InChI Key: GFAHDBBSCMAKNZ-UHFFFAOYSA-N
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Description

Triethoxy(4-methylidenehex-5-en-1-yl)silane is an organosilicon compound characterized by the presence of both organic and inorganic functional groups. This compound is a clear, colorless liquid with a characteristic odor. It is primarily used in the field of materials science and chemistry due to its unique properties, which include high reactivity and the ability to form strong bonds with various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Triethoxy(4-methylidenehex-5-en-1-yl)silane typically involves the reaction of 4-methylidenehex-5-en-1-ol with triethoxysilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis. The reaction conditions include:

    Temperature: 60-80°C

    Catalyst: Platinum or palladium-based catalysts

    Solvent: Anhydrous toluene or hexane

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves:

    Raw Materials: 4-methylidenehex-5-en-1-ol and triethoxysilane

    Catalyst: Platinum-based catalysts

    Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield

Chemical Reactions Analysis

Types of Reactions

Triethoxy(4-methylidenehex-5-en-1-yl)silane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of moisture, it hydrolyzes to form silanols and ethanol.

    Condensation: The silanols formed can further condense to produce oligosiloxanes and polysiloxanes.

    Hydrosilylation: It can react with alkenes and alkynes in the presence of a catalyst to form organosilicon compounds.

Common Reagents and Conditions

    Hydrolysis: Water or aqueous acid/base catalysts

    Condensation: Acidic or basic conditions, often using catalysts like hydrochloric acid or sodium hydroxide

    Hydrosilylation: Platinum or rhodium-based catalysts

Major Products

    Hydrolysis: Silanols and ethanol

    Condensation: Oligosiloxanes and polysiloxanes

    Hydrosilylation: Organosilicon compounds with various functional groups

Scientific Research Applications

Triethoxy(4-methylidenehex-5-en-1-yl)silane has a wide range of applications in scientific research, including:

    Materials Science: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.

    Nanotechnology: Utilized in the synthesis of silica nanoparticles and other nanomaterials.

    Biology and Medicine: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility and functionality.

    Industrial Applications: Used in the production of silicone resins, coatings, and adhesives due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of Triethoxy(4-methylidenehex-5-en-1-yl)silane involves the hydrolysis of the ethoxy groups to form silanols, which can then condense to form siloxane bonds. This process enhances the adhesion and compatibility of the compound with various substrates. The molecular targets include hydroxyl groups on surfaces, which react with the silanol groups to form strong covalent bonds.

Comparison with Similar Compounds

Similar Compounds

  • Triethoxysilane
  • Vinyltriethoxysilane
  • Methyldiethoxysilane

Uniqueness

Triethoxy(4-methylidenehex-5-en-1-yl)silane is unique due to the presence of the 4-methylidenehex-5-en-1-yl group, which provides additional reactivity and functionality compared to other similar compounds. This unique structure allows for more versatile applications in materials science and industrial processes.

Properties

IUPAC Name

triethoxy(4-methylidenehex-5-enyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O3Si/c1-6-13(5)11-10-12-17(14-7-2,15-8-3)16-9-4/h6H,1,5,7-12H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAHDBBSCMAKNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCC(=C)C=C)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50790580
Record name Triethoxy(4-methylidenehex-5-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50790580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

682743-12-0
Record name Triethoxy(4-methylidenehex-5-en-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50790580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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